molecular formula C10H17ClN2 B2583535 N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride CAS No. 1909326-72-2

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Cat. No. B2583535
CAS RN: 1909326-72-2
M. Wt: 200.71
InChI Key: DQNCBLGNPYAPDO-UHFFFAOYSA-N
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Description

“N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride” is a chemical compound with the IUPAC name N-neopentylpyridin-2-amine hydrochloride . It has a molecular weight of 200.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 200.71 .

Scientific Research Applications

Synthesis and Chemical Properties

Conformational Analyses of Derivatives

Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including hydrochloride salts, revealed the structural configurations and hydrogen-bonding motifs in different crystal structures. This research emphasizes the significance of structural analysis in understanding the chemical behavior of related compounds (Nitek et al., 2020).

Oxidation Reactions

The oxidative conversion of N-acyl cyclic amines to N-acyl amino acids using pyridine N-oxides as catalysts demonstrates the versatility of pyridine derivatives in facilitating chemical transformations, including the cleavage of C-N bonds under mild conditions (Ito et al., 2005).

Catalysis

The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols highlights the catalytic applications of pyridine derivatives in promoting efficient chemical reactions (Liu et al., 2014).

Applications in Materials and Pharmaceuticals

Corrosion Inhibition

Pyridin-pyrazol derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric solutions, demonstrating the potential of pyridine-based compounds in industrial applications (Cissé et al., 2011).

Antimicrobial Activity

Schiff bases derived from 2-aminopyridine have been studied for their inhibitory effects against various bacterial strains, showcasing the pharmaceutical relevance of pyridine derivatives in developing new antimicrobial agents (Dueke-Eze et al., 2011).

Novel Heterocycles Synthesis

Generation of Novel Compounds

Research on the synthesis of novel heterocycles from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine illustrates the utility of pyridine and its derivatives in generating structurally diverse libraries of compounds with potential pharmaceutical interest (Metwally et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCBLGNPYAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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